molecular formula C26H19N3O3 B278580 4-(benzyloxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide

4-(benzyloxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B278580
M. Wt: 421.4 g/mol
InChI Key: VJUFMRNNDHOKFU-UHFFFAOYSA-N
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Description

4-(benzyloxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzoxazole Core: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative.

    Introduction of the Pyridine Moiety: This step might involve coupling reactions such as Suzuki or Heck coupling to introduce the pyridine ring.

    Benzyloxy Substitution: The benzyloxy group can be introduced via nucleophilic substitution reactions.

    Formation of the Benzamide: The final step usually involves the formation of the amide bond through reactions like amidation or using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions might target the nitro groups (if present) or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO₄, CrO₃, or PCC.

    Reduction: Reagents like LiAlH₄, NaBH₄, or catalytic hydrogenation.

    Substitution: Reagents like halogens (Br₂, Cl₂), nucleophiles (NaOH, NH₃), or electrophiles (R-X).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could lead to amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for diseases where its target pathways are involved.

    Industry: As an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Generally, it might involve:

    Binding to Enzymes or Receptors: Inhibiting or modulating their activity.

    Interfering with Biological Pathways: Affecting processes like signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzyloxy)-N-(2-pyridin-3-yl)benzamide
  • 4-(benzyloxy)-N-(1,3-benzoxazol-5-yl)benzamide
  • N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide

Uniqueness

The uniqueness of 4-(benzyloxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide lies in its specific combination of functional groups, which might confer unique binding properties, reactivity, and biological activity compared to its analogs.

Properties

Molecular Formula

C26H19N3O3

Molecular Weight

421.4 g/mol

IUPAC Name

4-phenylmethoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide

InChI

InChI=1S/C26H19N3O3/c30-25(19-8-11-22(12-9-19)31-17-18-5-2-1-3-6-18)28-21-10-13-24-23(15-21)29-26(32-24)20-7-4-14-27-16-20/h1-16H,17H2,(H,28,30)

InChI Key

VJUFMRNNDHOKFU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CN=CC=C5

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CN=CC=C5

Origin of Product

United States

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